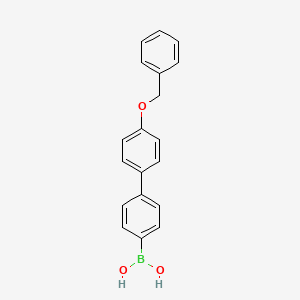

4-(4-Benzyloxyphenyl)benzeneboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-phenylmethoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKEFUYQWYPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to 4-(4-Benzyloxyphenyl)benzeneboronic Acid: Synthesis, Applications, and Protocols for Advanced Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-(4-Benzyloxyphenyl)benzeneboronic acid, a critical building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, key synthetic applications with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and detailed, field-tested experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the construction of complex biaryl structures inherent to numerous pharmacologically active agents and advanced materials.

Compound Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a boronic acid group and a benzyloxy-protected phenol. This structure makes it an exceptionally stable and versatile reagent for creating carbon-carbon bonds. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed in later synthetic steps if a free hydroxyl group is required for downstream functionalization or as a key pharmacophore.

The compound typically presents as a white to off-white crystalline solid and is integral to synthetic strategies aiming to build complex molecular architectures.[1][2] Its CAS Number is 146631-00-7 .[3][4][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 146631-00-7 | [3][4][5] |

| Molecular Formula | C₁₉H₁₇BO₃ | [6] |

| Molecular Weight | 304.15 g/mol | [6] |

| IUPAC Name | [4-(4-Benzyloxyphenyl)phenyl]boronic acid | [5] |

| Appearance | White to off-white powder/crystals | [6] |

| Melting Point | 198-204 °C | [6] |

| Purity | Typically ≥95% | [3] |

| SMILES | OB(O)c1ccc(cc1)c2ccc(OCC3=CC=CC=C3)cc2 | [4][5] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable in modern organic chemistry, largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[9][10] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide range of functional groups, high yields, and the low toxicity of its boron-containing byproducts.[7][11]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][12]

The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[9][10]

-

Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[9][13]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[9][10]

Applications in Drug Discovery and Materials Science

The biaryl motif constructed using this compound is a privileged structure in medicinal chemistry. It is a core component of molecules designed as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) and as inverse agonists for nuclear receptors like RORγt, which are targets for various cancers and autoimmune diseases, respectively.[14][15]

Beyond pharmaceuticals, this compound is used in materials science to synthesize novel liquid crystals and advanced polymers where the rigid biaryl core contributes to desirable thermal and electronic properties.[1][2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 4-Benzyloxy-4'-methylbiphenyl.

Reaction Scheme: this compound + 4-Bromotoluene → 4-Benzyloxy-4'-methylbiphenyl

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 146631-00-7 | 304.15 | 304 mg | 1.0 |

| 4-Bromotoluene | 106-38-7 | 171.04 | 205 mg | 1.2 |

| Pd(PPh₃)₄ (Catalyst) | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) (Base) | 584-08-7 | 138.21 | 276 mg | 2.0 |

| Toluene (Solvent) | 108-88-3 | - | 8 mL | - |

| Ethanol (Solvent) | 64-17-5 | - | 2 mL | - |

| Water (Solvent) | 7732-18-5 | - | 2 mL | - |

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Causality Insight: Using a slight excess of the aryl halide can help drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate, which is necessary for the transmetalation step.[13]

-

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Solvent Addition & Degassing: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality Insight: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing is a critical step to ensure catalyst longevity and reaction efficiency. The mixed solvent system ensures all reactants are soluble.

-

-

Reaction Execution: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting materials indicates reaction completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate (3x20 mL).

-

Combine the organic layers, wash with brine (1x20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Self-Validation: Proper phase separation and a clear organic layer after drying are indicators of a successful workup.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure product.

-

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[4]

-

Handling: Always handle in a well-ventilated fume hood. Store in a cool, dry place, sealed from moisture, as boronic acids can undergo dehydration to form boroxines.[6]

Conclusion

This compound is a high-value, versatile reagent essential for constructing the biaryl scaffolds that are prevalent in drug discovery and materials science. A thorough understanding of its properties and its application in robust, well-optimized protocols like the Suzuki-Miyaura coupling is fundamental for any research program focused on the synthesis of complex organic molecules. Its stability, reliability, and broad applicability ensure its continued importance in the field of synthetic chemistry.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734314, 4-Benzyloxy-phenylboronic acid. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Benzyloxybenzeneboronic acid | 146631-00-7. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7. Retrieved from [Link]

- Al-Janabi, A. H., & Al-Dafa, Z. A. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Heliyon, 4(9), e00799.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22391977, 4-(Aminosulphonyl)benzeneboronic acid. Retrieved from [Link]

- El-Bialy, S. A., et al. (2014). Synthesis of benzyloxycyanophenylboronic esters.

- He, Y., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(11), 1501–1511.

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2745-2754.

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxybenzeneboronic acid. Retrieved from [Link]

- Silva, F., et al. (2016).

- Wang, Y., et al. (2010). New synthesis process for the synthesis of ezetimibe. Chinese Journal of Medicinal Chemistry, 20(4), 305-308.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7 [matrix-fine-chemicals.com]

- 6. usbio.net [usbio.net]

- 7. mt.com [mt.com]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Benzyloxyphenyl)benzeneboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Benzyloxyphenyl)benzeneboronic acid, a versatile biaryl building block. We will delve into its core molecular attributes, synthesis, and key applications, with a focus on its utility in medicinal chemistry and materials science.

Part 1: Core Molecular Attributes

This compound is a bifunctional organic compound featuring a biphenyl core. One phenyl ring is substituted with a boronic acid group [-B(OH)₂], a reactive handle primarily used in palladium-catalyzed cross-coupling reactions. The other phenyl ring is functionalized with a benzyloxy group [-OCH₂C₆H₅], which serves as a stable, protected form of a phenol. This strategic arrangement makes it a valuable intermediate for constructing complex molecular architectures.

It is critical to distinguish this compound from the structurally simpler, yet similarly named, (4-benzyloxyphenyl)boronic acid . The latter lacks the central biphenyl core. This distinction is evident in their fundamental molecular properties:

| Property | This compound | (4-Benzyloxyphenyl)boronic acid |

| Structure | (HO)₂B-C₆H₄-C₆H₄-O-CH₂-C₆H₅ | (HO)₂B-C₆H₄-O-CH₂-C₆H₅ |

| Molecular Formula | C₁₉H₁₇BO₃[1] | C₁₃H₁₃BO₃[2][3][4] |

| Molecular Weight | 304.15 g/mol [1] | 228.05 g/mol [2][3][4] |

| CAS Number | 1207894-62-9[1] | 146631-00-7[2][3][4] |

These fundamental differences in structure, formula, and molecular weight underscore the importance of precise nomenclature in chemical synthesis and procurement.

Part 2: Synthesis and Quality Control

The synthesis of this compound typically leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5][6]

Retrosynthetic Approach & Rationale

A logical retrosynthetic analysis involves disconnecting the biphenyl C-C bond. This suggests two primary precursor fragments: a boronic acid (or boronate ester) of one phenyl ring and a halide (typically bromide or iodide) on the other. A common and efficient strategy is to couple 4-bromophenylboronic acid with 4-benzyloxyphenylboronic acid or its corresponding halide.

Caption: Retrosynthetic analysis for the target molecule.

Illustrative Synthesis Protocol

The following protocol describes a representative synthesis via Suzuki-Miyaura coupling.

Objective: To synthesize this compound from 1-benzyloxy-4-bromobenzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester (1.0 eq), 1-benzyloxy-4-bromobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the bromide component ensures the complete consumption of the more valuable diboron starting material.

-

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃).[7]

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner. A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

-

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

-

Trustworthiness: The final product's identity and purity must be validated.

-

Caption: Experimental workflow for synthesis and purification.

Quality Control & Characterization

A self-validating protocol requires rigorous analytical confirmation:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the three distinct phenyl rings, a singlet around 5.1 ppm for the benzylic (-CH₂-) protons, and a broad singlet for the boronic acid hydroxyl (-OH) protons.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of the compound.

-

HPLC: To assess purity, a sharp, single peak should be observed under appropriate chromatographic conditions.

Part 3: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. The boronic acid moiety is a reactive site for further elaboration, while the benzyloxy group can be deprotected to reveal a phenol, providing another point for molecular diversification.

Scaffold for RORγt Inverse Agonists

A compelling application is in the development of inverse agonists for the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in numerous autoimmune diseases like psoriasis and rheumatoid arthritis.[8] Small molecules that inhibit RORγt activity (inverse agonists) are a promising therapeutic strategy.[9][10]

The 4-(4-benzyloxyphenyl) moiety has been incorporated as a key structural element in potent RORγt inverse agonists.[11] In these drug candidates, the biphenyl scaffold serves to correctly position other functional groups within the ligand-binding domain of the RORγt protein, disrupting its function.

Caption: Role of RORγt in autoimmunity and its inhibition.

Utility in Suzuki-Miyaura Cross-Coupling

Beyond its use as a scaffold, the primary chemical utility of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions.[12][13] Researchers can couple the boronic acid end with various aryl or heteroaryl halides to synthesize a library of complex biaryl and poly-aryl compounds, which are privileged structures in medicinal chemistry and materials science.[5][6]

Part 4: Storage and Handling

Like many boronic acids, this compound should be handled with care.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[2]

-

Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.[1] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which can affect reactivity.[7] Storing the compound tightly sealed and away from moisture is critical for maintaining its quality and reactivity over time.

References

-

PubChem. 4-Benzyloxy-phenylboronic acid. National Institutes of Health. [Link]

-

Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. [Link]

-

Mata, E. G., & Mascaretti, O. A. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. [Link]

-

Fuss, I. J., & Strober, W. (2018). Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry. [Link]

-

Baltus, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. [Link]

-

Priest, B. T., & Gill, P. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

-

Takeda, Y., & Jetten, A. M. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. Molecules. [Link]

-

Wurger, T., & Rollinger, J. M. (2020). Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs). Biotechnology Advances. [Link]

-

Itoh, T., & Muto, K. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

-

Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]

-

Muhammad, T., & Dabrowski, R. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Liquid Crystals. [Link]

-

Matrix Fine Chemicals. [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7. [Link]

-

Organic Syntheses. Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to an N-tert-Butoxycarbonyl-Protected α-Thiophenyl Imine. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7 [matrix-fine-chemicals.com]

- 5. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06662G [pubs.rsc.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-(4-Benzyloxyphenyl)benzeneboronic Acid

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 4-(4-Benzyloxyphenyl)benzeneboronic acid is a particularly valuable building block. Its biphenyl core, functionalized with a reactive boronic acid group and a versatile benzyloxy protecting group, makes it a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer agents and RORc inverse agonists for treating autoimmune diseases, as well as advanced liquid crystals and polymers.[3][4][5]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish a self-validating protocol through rigorous purification and characterization, and ground our methodology in authoritative chemical principles.

Retrosynthetic Analysis and Strategy

The most logical and robust approach to synthesizing an arylboronic acid is through the borylation of a corresponding aryl halide. Our retrosynthetic strategy for the target molecule, this compound (3) , identifies the carbon-boron bond as the key disconnection. This points to an organometallic intermediate derived from the precursor 4-bromo-4'-benzyloxybiphenyl (2) . This precursor can, in turn, be synthesized via a straightforward Williamson ether synthesis from 4-bromo-4'-hydroxybiphenyl (1) and benzyl bromide.

This multi-step approach is advantageous as it utilizes common and relatively inexpensive starting materials and employs reliable, high-yielding reactions. The formation of a Grignard reagent from the aryl bromide (2) followed by quenching with a trialkyl borate is a classic and scalable method for installing the boronic acid moiety.[6][7]

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols and Mechanistic Insights

This synthesis is performed in three main stages: protection of the hydroxyl group, formation of the Grignard reagent, and subsequent borylation and hydrolysis to yield the final product.

Part 1: Synthesis of 4-Bromo-4'-benzyloxybiphenyl (2)

The initial step involves the protection of the phenolic hydroxyl group of 4-bromo-4'-hydroxybiphenyl (1) as a benzyl ether. The Williamson ether synthesis is the method of choice, utilizing a strong base to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Step-by-Step Protocol:

-

To a solution of 4-bromo-4'-hydroxybiphenyl (1) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., potassium carbonate, K₂CO₃).

-

Stir the suspension vigorously and add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-4'-benzyloxybiphenyl (2) .

Causality and Expertise: The choice of potassium carbonate is critical; it is a sufficiently strong base to deprotonate the phenol but is not so harsh as to cause side reactions. Acetone is an excellent solvent as it readily dissolves the organic reactants while allowing for easy removal of the inorganic byproducts by filtration.

Part 2: Synthesis of this compound (3)

This stage is the core of the synthesis, converting the aryl bromide into the target boronic acid via a Grignard reaction.

Caption: Workflow for the Grignard-mediated borylation.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask. Activate the magnesium by adding a small crystal of iodine and gently warming until the purple vapor dissipates.

-

Add a small portion of a solution of 4-bromo-4'-benzyloxybiphenyl (2) in anhydrous tetrahydrofuran (THF) to the magnesium.

-

Initiate the reaction by gentle heating. Once initiated (indicated by cloudiness and gentle bubbling), add the remaining solution of (2) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at -78 °C for 1-2 hours after the addition is complete.

-

-

Hydrolysis and Workup:

-

Allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by carefully pouring it into a stirred mixture of ice and dilute hydrochloric acid (e.g., 2 M HCl).

-

Stir the resulting biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

-

Separate the layers and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude boronic acid (3) .

-

Causality and Expertise:

-

Anhydrous Conditions: The Grignard reagent is a potent nucleophile and base; it will react readily with any protic source, especially water.[8] Flame-drying the glassware and using anhydrous solvents is non-negotiable for achieving a high yield.

-

Low-Temperature Borylation: The addition of the trialkyl borate is performed at -78 °C to control the reactivity. At higher temperatures, the Grignard reagent can add twice to the borate, leading to the formation of undesired borinic and boronic acid byproducts, which complicates purification.

-

Acidic Workup: The acidic workup serves two purposes: it neutralizes any remaining Grignard reagent and, critically, hydrolyzes the initially formed borate ester to the desired boronic acid.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Solvent & Volume |

| 4-Bromo-4'-benzyloxybiphenyl (2) | 341.23 | 1.0 | 10.0 g | Anhydrous THF, 100 mL |

| Magnesium Turnings | 24.31 | 1.2 | 0.85 g | - |

| Triisopropyl Borate | 188.08 | 1.2 | 6.6 g (8.5 mL) | Anhydrous THF, 50 mL |

| Hydrochloric Acid (2 M) | - | Excess | - | Water, 200 mL |

Purification and Characterization: A Self-Validating Protocol

The trustworthiness of any synthetic protocol lies in the ability to reliably isolate and confirm the purity of the target compound. Boronic acids can be challenging to purify due to their polarity and tendency to form trimeric anhydrides known as boroxines.[9]

Purification Strategy: A robust method for purifying arylboronic acids involves an acid-base extraction, which leverages the Lewis acidic nature of the boron atom.[10][11]

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl until the product precipitates out as a white solid. The pH should be acidic to ensure full protonation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

If further purification is required, recrystallization from a solvent mixture like acetone/water or ethanol/hexane is recommended.

Characterization:

-

¹H NMR: Expect characteristic signals for the aromatic protons on both phenyl rings, the benzylic methylene protons (~5.1 ppm), and a broad singlet for the B(OH)₂ protons, which is D₂O exchangeable.

-

¹³C NMR: Aromatic carbons will appear in the 115-160 ppm range. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion, confirming the molecular weight of 304.15 g/mol .[12]

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. By understanding the rationale behind each step—from the necessity of anhydrous conditions for the Grignard formation to the low-temperature control during borylation and the logic of the purification strategy—researchers can confidently reproduce this procedure. The resulting high-purity compound serves as a critical starting material, enabling the continued development of novel therapeutics and advanced materials that address pressing challenges in science and medicine.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Benzyloxybenzeneboronic acid | 146631-00-7. Retrieved from [Link]

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Retrieved from [Link]

-

Muhammad, S. A., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

Wang, Y., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(7), 977–988. Retrieved from [Link]

- Google Patents. (n.d.). EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).

-

Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 344–352. Retrieved from [Link]

-

Silva, F. A., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1205. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. usbio.net [usbio.net]

Physical and chemical properties of 4-(4-Benzyloxyphenyl)benzeneboronic acid

An In-depth Technical Guide to 4-(4-Benzyloxyphenyl)benzeneboronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organoboron compound with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this molecule is not widely published, this document leverages established principles of boronic acid chemistry, synthetic methodologies, and data from structurally analogous compounds to provide a robust scientific profile. We will cover its core physicochemical properties, a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, detailed analytical characterization methods, its chemical reactivity, and its prospective applications as a building block for complex therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic intermediate.

Molecular Identification and Overview

This compound is a biaryl organoboron compound. Its structure features a biphenyl core, where one phenyl ring is substituted with a boronic acid group [-B(OH)₂] and the other with a benzyloxy group [-OCH₂C₆H₅]. This unique combination of a reactive boronic acid moiety and a protected phenol within a privileged biphenyl scaffold makes it a highly valuable intermediate in multi-step organic synthesis.

It is critical to distinguish this compound from the structurally simpler and more commonly referenced 4-Benzyloxyphenylboronic acid (CAS 146631-00-7) . The latter consists of a single phenyl ring functionalized with both a benzyloxy and a boronic acid group. The compound that is the subject of this guide possesses a more complex biphenyl backbone.

Core Compound Details

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1207894-62-9 | [1] |

| Molecular Formula | C₁₉H₁₇BO₃ | [1] |

| Molecular Weight | 304.15 g/mol | [1] |

| Chemical Structure |  | - |

Physicochemical Properties

Detailed experimental data for this compound are not extensively reported. However, its properties can be reliably inferred from its structure and comparison with similar aryl boronic acids.

| Property | Predicted Value / Observation | Rationale / Reference |

| Appearance | White to off-white solid | Typical for aryl boronic acids. |

| Melting Point | Not reported. Expected to be >200 °C. | Similar biphenyl boronic acids have high melting points (e.g., 4-Biphenylboronic acid: 232-245 °C). |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, Methanol). Poorly soluble in nonpolar solvents (e.g., Hexane) and water. | General solubility profile for aryl boronic acids.[2] |

| pKa | ~9 | The pKa of boronic acids is typically around 9, but this can be influenced by substituents.[2] |

| Stability | Stable under standard ambient conditions. Hygroscopic. May undergo dehydration to form boroxine anhydrides. | General stability profile for aryl boronic acids.[3] Commercially available arylboronic acids often contain boroximes (anhydride trimers), which can be less reactive.[4] |

| Storage | Store at -20°C in a dry, inert atmosphere. | Recommended storage to prevent degradation and moisture absorption.[1] |

Synthesis and Purification

The most efficient and modular route to unsymmetrical biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This methodology is the industry standard for creating C-C bonds between aryl groups and is the recommended pathway for synthesizing this compound.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves coupling an aryl halide with an aryl boronic acid (or its ester). A logical and efficient approach would be the reaction between 4-Boronophenylboronic acid pinacol ester and 1-(Benzyloxy)-4-iodobenzene . Using the boronic ester of one partner prevents self-coupling and often improves stability and solubility.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

1-(Benzyloxy)-4-iodobenzene (1.0 eq)

-

4-Boronophenylboronic acid pinacol ester (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

-

Hydrochloric Acid (1M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(Benzyloxy)-4-iodobenzene, 4-Boronophenylboronic acid pinacol ester, and K₂CO₃.

-

Solvent Addition: Add 1,4-Dioxane and water in a 4:1 ratio. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

-

Expert Insight: The use of an aqueous base and a co-solvent like dioxane is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and promoting the catalytic cycle.[7]

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pinacol ester intermediate.

-

Purification: Purify the crude ester by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).

-

Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water). Add a mild acid (e.g., 1M HCl) and stir at room temperature until deprotection is complete (monitored by TLC).

-

Expert Insight: Hydrolysis of the pinacol ester is necessary to yield the final boronic acid. This step is typically straightforward but should be monitored to avoid potential protodeboronation (loss of the B(OH)₂ group) under harsh conditions.[8]

-

-

Final Isolation: Extract the product into an organic solvent, dry, and concentrate. Recrystallize from an appropriate solvent system to yield pure this compound.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Region (δ 7.0-8.0 ppm): Multiple overlapping doublets and triplets corresponding to the 13 aromatic protons on the three distinct phenyl rings. Protons ortho to the boronic acid group will likely appear furthest downfield.

-

Benzylic Protons (δ ~5.1 ppm): A sharp singlet integrating to 2 protons (–O–CH₂ –Ph).

-

Boronic Acid Protons (δ 4.5-6.0 ppm, variable): A broad singlet integrating to 2 protons (–B(OH )₂). This peak is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Aromatic Region (δ 115-160 ppm): Multiple signals for the aromatic carbons. The carbon atom directly attached to the boron (C-B bond) may be broad or unobserved due to quadrupolar relaxation.[9]

-

Benzylic Carbon (δ ~70 ppm): A signal for the –O–C H₂–Ph carbon.

-

Infrared (IR) Spectroscopy

-

O–H Stretch: A very broad and strong band from ~3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded –OH groups of the boronic acid.

-

Aromatic C–H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C–O Stretch: A strong band around 1240 cm⁻¹ for the aryl-ether linkage.

-

B–O Stretch: A strong, characteristic absorption around 1350 cm⁻¹.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode is expected to show the [M-H]⁻ ion, allowing for the confirmation of the exact mass and molecular formula (C₁₉H₁₇BO₃).

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the unique properties of both the boronic acid functional group and the biphenyl scaffold.

Reactivity of the Boronic Acid Moiety

Boronic acids are exceptionally versatile functional groups in modern organic chemistry.[2]

-

Further Cross-Coupling: The boronic acid group can serve as a handle for subsequent Suzuki or other cross-coupling reactions, allowing for the synthesis of terphenyls and other complex polyaromatic systems.

-

Reversible Covalent Bonding: Boronic acids form reversible covalent ester bonds with 1,2- and 1,3-diols. This property is the foundation for their use in glucose sensors and for the selective capture and enrichment of glycoproteins.[10][11]

-

Enzyme Inhibition: Critically for drug discovery, the boron atom in a boronic acid is a mild Lewis acid capable of accepting a lone pair from a nucleophilic amino acid residue (like serine or threonine) in an enzyme's active site.[12] This forms a stable, tetrahedral boronate complex that mimics the transition state of substrate hydrolysis, leading to potent and reversible enzyme inhibition.[13] This mechanism is central to the action of the FDA-approved boronic acid-containing drug, Bortezomib.[14]

Caption: Reversible covalent inhibition of a serine protease.

Role as a Privileged Scaffold

The biaryl motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in a vast number of biologically active compounds and can interact with numerous receptor types.[5] The benzyloxy group serves as a stable protecting group for a phenol, which can be deprotected in a later synthetic step (e.g., via catalytic hydrogenation) to reveal a new functional handle for further modification or to act as a key hydrogen-bonding pharmacophore.

Therefore, this compound is an ideal starting material for building libraries of complex molecules targeting enzyme classes such as proteases, esterases, and β-lactamases.[12][13]

Safety, Handling, and Storage

As a member of the aryl boronic acid class, standard laboratory precautions are required.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Potential Hazards: Some aryl boronic acids have been found to be weakly mutagenic in microbial assays (Ames test).[2][8] Therefore, they should be treated as potentially genotoxic impurities, and exposure should be minimized. Control of residual levels is a key consideration in the process development of active pharmaceutical ingredients (APIs).[8]

-

Storage: The compound is hygroscopic.[3] Store in a tightly sealed container in a cool, dry place (-20°C recommended) under an inert atmosphere to prevent moisture absorption and potential degradation.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

PMC - NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. [Link]

-

PMC - NIH. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. (2012). Boronic acid functionalized boron dipyrromethene fluorescent probes: preparation, characterization, and saccharides sensing applications. [Link]

-

ResearchGate. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

PubMed. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. [Link]

- Google Patents. (n.d.). Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).

-

MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

-

ResearchGate. (2013). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. [Link]

-

ResearchGate. (2011). Synthesis of benzyloxycyanophenylboronic esters. [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Preparation of a boronic acid functionalized magnetic adsorbent for sensitive analysis of fluoroquinolones in environmental water samples. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-(4-Benzyloxyphenyl)benzeneboronic Acid

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Benzyloxyphenyl)benzeneboronic acid, a key building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for drug discovery and materials science. In the absence of directly published experimental spectra for this specific compound, this guide offers a robust, predictive interpretation based on the analysis of structurally analogous compounds. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, providing a foundational understanding for researchers and scientists to confidently identify and characterize this molecule. This document is intended for professionals in the fields of chemical research, drug development, and quality control who rely on NMR spectroscopy for structural elucidation.

Introduction: The Significance of this compound and the Role of NMR

This compound (CAS No. 1207894-62-9) is a bifunctional organic compound of significant interest. Its structure, featuring a biphenyl core, a boronic acid moiety, and a benzyloxy protecting group, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reactivity is harnessed to create complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Given its pivotal role in synthesis, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, one can map the carbon-hydrogen framework of a molecule, providing invaluable insights into its connectivity and stereochemistry. This guide will serve as a detailed reference for the interpretation of the NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-biphenylboronic acid and 4-benzyloxyphenol.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s (broad) | 2H | B(OH)₂ |

| ~7.85 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' |

| ~7.70 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' |

| ~7.65 | d, J ≈ 8.8 Hz | 2H | H-2, H-6 |

| ~7.45 - 7.30 | m | 5H | Benzyl Ar-H |

| ~7.10 | d, J ≈ 8.8 Hz | 2H | H-3, H-5 |

| ~5.15 | s | 2H | -O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-4 |

| ~143.0 | C-4' |

| ~137.0 | Benzyl C-1 (ipso) |

| ~135.0 | C-2', C-6' |

| ~132.0 | C-1' |

| ~128.8 | Benzyl C-3, C-5 |

| ~128.2 | Benzyl C-4 |

| ~128.0 | Benzyl C-2, C-6 |

| ~127.5 | C-2, C-6 |

| ~126.0 | C-3', C-5' |

| ~115.5 | C-3, C-5 |

| ~69.5 | -O-CH₂-Ph |

Note: The carbon attached to the boron atom (C-1) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

In-Depth Spectral Interpretation and Rationale

The predicted spectral data is based on the additive effects of the substituents on the biphenyl core. Below is a detailed rationale for the assignment of each signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into several distinct regions:

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as a broad singlet around ~8.05 ppm .

-

Aromatic Protons:

-

Biphenyl Ring A (attached to the boronic acid): The boronic acid group is electron-withdrawing, which deshields the ortho protons (H-2', H-6'). These are predicted to be the most downfield of the biphenyl protons, appearing as a doublet around ~7.85 ppm . The meta protons (H-3', H-5') will be further upfield, resonating as a doublet around ~7.70 ppm .

-

Biphenyl Ring B (attached to the benzyloxy group): The benzyloxy group is electron-donating through resonance, shielding the ortho (H-3, H-5) and para protons. The protons ortho to the benzyloxy group (H-3, H-5) are expected to be the most upfield of the biphenyl protons, appearing as a doublet around ~7.10 ppm . The protons meta to the benzyloxy group (H-2, H-6) will be deshielded relative to H-3 and H-5, and are predicted to resonate as a doublet around ~7.65 ppm .

-

Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group will appear as a multiplet in the range of ~7.45 - 7.30 ppm .

-

-

Methylene Protons (-O-CH₂-Ph): The two protons of the methylene bridge will appear as a sharp singlet around ~5.15 ppm , as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a map of the carbon framework:

-

Oxygenated Aromatic Carbons: The carbon attached to the benzyloxy group (C-4) will be the most downfield of the oxygenated carbons due to the deshielding effect of the oxygen atom, predicted around ~159.0 ppm .

-

Biphenyl Carbons:

-

The quaternary carbons of the biphenyl system (C-1', C-4') will have distinct chemical shifts. C-4' is predicted to be around ~143.0 ppm , while C-1' is expected around ~132.0 ppm . The carbon directly attached to the boron (C-1) is often difficult to observe.

-

The protonated carbons of the biphenyl rings will appear in the aromatic region. The carbons ortho to the boronic acid (C-2', C-6') are expected around ~135.0 ppm , while the meta carbons (C-3', C-5') are predicted at ~126.0 ppm .

-

For the benzyloxy-substituted ring, the carbons meta to the oxygen (C-2, C-6) are predicted around ~127.5 ppm , and the carbons ortho to the oxygen (C-3, C-5) are expected to be the most shielded, appearing around ~115.5 ppm .

-

-

Benzyl Group Carbons: The carbons of the benzyl phenyl ring will appear in the typical aromatic region between ~128.8 and 128.0 ppm , with the ipso-carbon (C-1) being further downfield at ~137.0 ppm .

-

Methylene Carbon (-O-CH₂-Ph): The methylene carbon will be found in the aliphatic region, with a predicted chemical shift of ~69.5 ppm .

Visualization of Molecular Structure and Key NMR Correlations

To aid in the visualization of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.

Figure 1: Molecular Structure of this compound with atom numbering.

Figure 2: Recommended workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns based on the electronic effects of the substituents, researchers can confidently identify this compound and assess its purity. The provided experimental protocol and workflow offer a standardized approach to acquiring high-quality NMR data. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

-

SpectraBase. (n.d.). 4-Benzyloxyphenol. Retrieved from [Link]

A Technical Guide to 4-(4-Benzyloxyphenyl)benzeneboronic Acid for Advanced Research and Development

Introduction: The Strategic Importance of Biphenyl Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the biphenyl scaffold represents a privileged structural motif. Its presence in numerous biologically active compounds and functional materials underscores its importance. The precise and efficient construction of this scaffold is therefore a critical endeavor for researchers. 4-(4-Benzyloxyphenyl)benzeneboronic acid, a key building block, has emerged as a valuable tool for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis, characterization, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Compound Identification and Commercial Availability

A critical first step in sourcing this reagent is to correctly identify it. It is crucial to distinguish This compound from a structurally similar, yet distinct, compound.

-

Target Compound: this compound

-

Related Compound (for clarity): (4-(Benzyloxy)phenyl)boronic acid

This guide will focus exclusively on the biphenyl derivative, This compound (CAS 1207894-62-9) .

Commercial Suppliers

This reagent is available from a number of reputable chemical suppliers. When sourcing, it is imperative to verify the CAS number to ensure the correct compound is being ordered. The following table provides a non-exhaustive list of suppliers.

| Supplier | CAS Number | Additional Information |

| United States Biological | 1207894-62-9 | Offered as a highly purified grade.[1][3] |

| BLD Pharm | 1207894-62-9 | Available for bulk inquiry.[4] |

Note: Purity, available quantities, and lead times will vary between suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to confirm the identity and purity of the material.

Synthesis and Purification: A Plausible Synthetic Route

Proposed Two-Step Synthesis

-

Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-4'-benzyloxybiphenyl. This initial step creates the core biphenyl structure. The choice of a bromo-substituted starting material is strategic, as the carbon-bromine bond is sufficiently reactive for the subsequent borylation step.

-

Step 2: Miyaura Borylation of 4-Bromo-4'-benzyloxybiphenyl. This reaction introduces the boronic acid functionality at the site of the bromine atom.

Below is a detailed, conceptual protocol for this synthetic sequence.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-4'-benzyloxybiphenyl via Suzuki-Miyaura Coupling

Rationale: This reaction leverages the power of palladium catalysis to efficiently form the C-C bond between an aryl bromide and an arylboronic acid. The base is crucial for the transmetalation step of the catalytic cycle.[5][13]

Materials:

-

1-Bromo-4-iodobenzene

-

4-(Benzyloxy)phenylboronic acid (CAS: 146631-00-7)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene and water.

-

Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-4'-benzyloxybiphenyl.

Step 2: Synthesis of this compound via Miyaura Borylation

Rationale: This reaction converts the aryl bromide into a boronic acid pinacol ester, which can then be hydrolyzed to the desired boronic acid. The use of a phosphine ligand is essential for the efficiency of the palladium catalyst.

Materials:

-

4-Bromo-4'-benzyloxybiphenyl (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-4'-benzyloxybiphenyl (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of HCl (e.g., 2 M) and stir vigorously for 2-4 hours to hydrolyze the pinacol ester.

-

Work-up: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/hexane).

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of the aromatic protons in their expected regions, the benzylic methylene protons, and the boronic acid protons.

-

Expected Peaks:

-

~8.0-7.2 ppm (multiplets, aromatic protons)

-

~5.1 ppm (singlet, 2H, -O-CH₂-Ph)

-

Broad singlet for the B(OH)₂ protons (can be exchangeable with D₂O).

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments, confirming the biphenyl and benzyl structures.

-

Expected Peaks:

-

~160-120 ppm (aromatic carbons)

-

~70 ppm (-O-CH₂-Ph)

-

-

-

Mass Spectrometry (MS): To confirm the molecular weight (304.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid and C-O ether linkages.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals.

Mechanism of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is key to troubleshooting and optimizing reaction conditions. The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[5][6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][13]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

Objective: To synthesize a substituted terphenyl derivative, a common structure in advanced materials and drug candidates.

Materials:

-

This compound (1.0 eq.)

-

4-Bromo-N,N-dimethylaniline (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and 4-bromo-N,N-dimethylaniline in DME.

-

Base Addition: Add the 2M aqueous sodium carbonate solution.

-

Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes. The choice of an aqueous base necessitates thorough degassing to prevent catalyst deactivation.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. The bright yellow color of this catalyst should be noted; a change to a darker color often indicates the start of the reaction.

-

Reaction: Heat the mixture to reflux (around 80-85 °C) under an inert atmosphere for 12-16 hours. Monitor by TLC for the disappearance of the starting materials.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the desired terphenyl product.

Safety and Handling

Boronic acids are generally stable solids, but proper handling is essential to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][9][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2][11] Avoid contact with skin and eyes.[2][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2] Storage at -20°C is recommended for long-term stability.[1][3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory. By applying the principles and protocols described herein, researchers can confidently leverage this versatile reagent to advance their scientific objectives.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Matrix Fine Chemicals. [4-(BENZYLOXY)PHENYL]BORONIC ACID | CAS 146631-00-7. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

PubChem. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET 4-(Benzyloxycarbonyl)benzeneboronic acid. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. 1207894-62-9|(4'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. fishersci.ie [fishersci.ie]

- 12. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 13. Suzuki Coupling [organic-chemistry.org]

The Versatile Virtuoso: A Technical Guide to the Applications of Benzyloxyphenyl Boronic Acids

For researchers, medicinal chemists, and materials scientists, the benzyloxyphenyl boronic acid scaffold represents a cornerstone of modern chemical synthesis and innovation. Its unique combination of a stable, versatile protecting group and a highly reactive boronic acid moiety unlocks a vast landscape of molecular possibilities. This in-depth technical guide moves beyond a mere recitation of facts to provide a field-proven perspective on the causality behind experimental choices and the practical applications of this remarkable class of reagents. We will delve into the core applications of benzyloxyphenyl boronic acids, from their foundational role in carbon-carbon bond formation to their emerging significance in diagnostics and therapeutics.

Introduction: The Strategic Advantage of the Benzyloxy Moiety